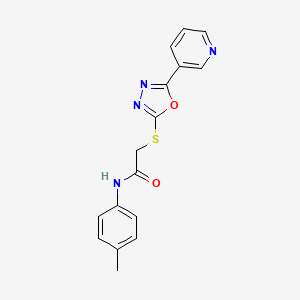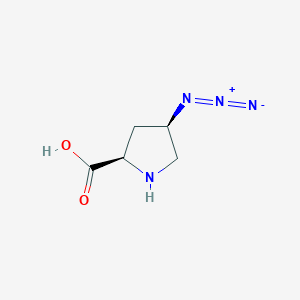
1-(3-Methoxyphenyl)-2-(4-phenylpiperazino)-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-2-(4-phenylpiperazino)-1-ethanol, also known as MPPE, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various fields of medicine.
Applications De Recherche Scientifique
Metabolism and Detection in Biological Samples
Research on compounds structurally related to 1-(3-Methoxyphenyl)-2-(4-phenylpiperazino)-1-ethanol often focuses on their metabolism, detection in biological samples, and their effects on the human body. For instance, studies on chlorphenoxamine metabolites have identified several compounds in human urine following administration, including derivatives that are excreted as conjugates. These studies are crucial for understanding the metabolic pathways and potential toxicological profiles of new pharmaceuticals (Goenechea et al., 1987).
Pharmacodynamics and Pharmacokinetics
The pharmacodynamics and pharmacokinetics of related compounds provide insights into how they interact with biological systems, including their absorption, distribution, metabolism, and excretion (ADME). For example, research on 4-methylpyrazole, a potent inhibitor of alcohol dehydrogenase, explores its interaction with ethanol and its potential therapeutic uses. These studies are foundational for developing treatments for intoxications by methanol and ethylene glycol, showcasing the importance of understanding the pharmacological properties of new compounds (Jacobsen et al., 1996).
Toxicological Assessments
Toxicological assessments are critical for evaluating the safety profiles of new substances. Investigations into the effects of acute ethanol administration on the catecholamine system, for example, shed light on the potential impacts of substance use on human physiology. Such research is instrumental in assessing the risks associated with new psychoactive substances and their implications for human health (Sjöquist et al., 1985).
Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) has underscored the need for research into their pharmacological effects, potential for abuse, and toxicology. Case studies involving intoxications by substances like 3-MeO-PCP provide valuable data on the clinical manifestations of NPS use, contributing to the development of diagnostic and treatment strategies for affected individuals (Bertol et al., 2017).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-18-9-5-6-16(14-18)19(22)15-20-10-12-21(13-11-20)17-7-3-2-4-8-17/h2-9,14,19,22H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRYAVJSXVSLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid](/img/structure/B2736596.png)
![1-(2-Methoxypyridin-4-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2736597.png)

![5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2736600.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2736602.png)

![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride](/img/structure/B2736605.png)



![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide](/img/structure/B2736614.png)

